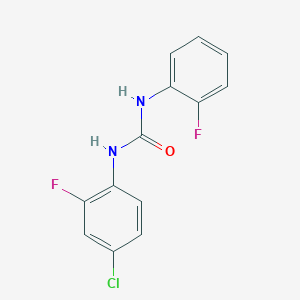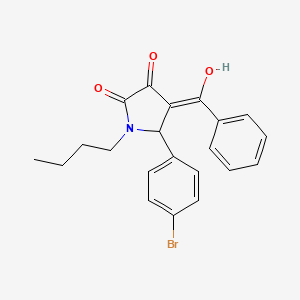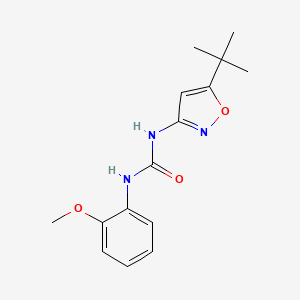
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several protein kinases, which makes it an important tool for studying various cellular processes. In
Mecanismo De Acción
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrates, which leads to the inhibition of various cellular processes, including cell signaling and proliferation.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea is its potency as a protein kinase inhibitor. This makes it a valuable tool for studying various cellular processes. However, one of the limitations of using N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea is its toxicity. It has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea. One area of research is to explore its potential as a cancer therapy. It has been shown to inhibit the growth of several cancer cell lines, and further research is needed to determine its efficacy in vivo. Another area of research is to explore its potential as a treatment for other diseases, such as inflammation and autoimmune disorders. Additionally, further research is needed to explore its mechanism of action and identify potential targets for future drug development.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea involves the reaction of 4-chloro-2-fluoroaniline and 2-fluoroaniline with urea in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea is widely used in scientific research to study various cellular processes. It is a potent inhibitor of several protein kinases, including Src family kinases, which play a crucial role in cell signaling and proliferation. It has been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-8-5-6-12(10(16)7-8)18-13(19)17-11-4-2-1-3-9(11)15/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUDNNPBVNTMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5R,11aS)-3-[6-isopropyl-2-(trifluoromethyl)pyrimidin-4-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5315428.png)
![5-fluoro-2-(1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5315432.png)
![N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5315441.png)
![N-benzyl-1-{3-[(2-butylpyrrolidin-1-yl)carbonyl]isoxazol-5-yl}-N-methylmethanamine](/img/structure/B5315448.png)
![N-(2-fluorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5315456.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5315470.png)
![2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5315472.png)
![4-({4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B5315473.png)
![2-(2-furyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5315477.png)
![1-methyl-1'-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5315488.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(quinolin-5-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5315491.png)
![3-ethyl-5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315510.png)
